molecular formula C53H63NO13Si B186187 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin CAS No. 158722-23-7

7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin

Cat. No.: B186187
CAS No.: 158722-23-7
M. Wt: 950.1 g/mol
InChI Key: ZAXCJOQYACAQIY-RGZLSWIJSA-N
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Description

7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin is an intricate compound derived from the baccatin family. Baccatin derivatives are pivotal in medicinal chemistry, particularly in the development of taxane-based chemotherapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of intricate chemical reactions starting from baccatin III. The synthetic route often involves protection-deprotection strategies, selective functional group manipulations, and coupling reactions under specific conditions.

Industrial Production Methods: On an industrial scale, the synthesis of 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin is optimized for high yield and purity. This involves the use of robust reaction conditions, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide can be employed under controlled conditions.

  • Reduction Reactions: Common reductants include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic and electrophilic reagents are used, often under anhydrous conditions and inert atmospheres.

Major Products: The reactions typically yield modified baccatin derivatives, which can serve as intermediates for further functionalization or as final products with enhanced biological activities.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin is a valuable intermediate for the development of new taxane derivatives.

Biology: The compound is used in biological studies to explore cell division mechanisms and the microtubule-stabilizing properties of taxane derivatives.

Medicine: Its primary application is in the synthesis of taxane-based chemotherapeutics, which are critical in cancer treatment, especially in combating solid tumors like breast, ovarian, and lung cancers.

Industry: In the pharmaceutical industry, this compound is integral to the production and refinement of chemotherapeutic agents, ensuring their efficacy and safety.

Mechanism of Action

7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin exerts its effects by stabilizing microtubules, preventing their depolymerization. This action disrupts the mitotic process, leading to apoptosis in rapidly dividing cancer cells. The compound's molecular targets include the β-tubulin subunit of microtubules, influencing cell cycle dynamics and inducing cell death pathways.

Comparison with Similar Compounds

  • Docetaxel: Another taxane derivative, used widely in chemotherapy.

  • Paclitaxel: A well-known member of the taxane family, crucial in oncology.

Uniqueness: 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin's unique chemical structure offers distinct advantages in terms of its stability, solubility, and synthetic accessibility, making it a superior candidate for further functionalization and therapeutic applications.

This compound stands out due to its tailored chemical properties, which enhance its efficacy and reduce side effects in therapeutic contexts, making it a promising focus for ongoing research and development in medicinal chemistry.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H63NO13Si/c1-10-68(11-2,12-3)67-38-28-39-52(30-61-39,66-33(6)56)44-46(65-48(58)36-26-20-15-21-27-36)53(60)29-37(31(4)40(50(53,7)8)42(62-32(5)55)45(57)51(38,44)9)63-49(59)43-41(34-22-16-13-17-23-34)54-47(64-43)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,60H,10-12,28-30H2,1-9H3/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCJOQYACAQIY-RGZLSWIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@H]6[C@@H](N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H63NO13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158722-23-7
Record name 5-Oxazolecarboxylic acid, 4,5-dihydro-2,4-diphenyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (4S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158722-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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